N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives, which shares structural motifs with the compound , discusses their potential in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics make them useful as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Activity
Another study on substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides, related in structure through their Schiff base component, demonstrated significant inhibition of cell viability in a chemoresistant breast cancer cell line, indicating potential anti-tumor properties (Liu et al., 2010).
Pharmacokinetics and Metabolism
Research on a selective androgen receptor modulator, sharing a similar propanamide component, explored its pharmacokinetics and metabolism in rats, showing its rapid absorption, slow clearance, moderate distribution, and extensive metabolism. Such studies are crucial for understanding the behavior of potential drug compounds within biological systems (Wu et al., 2006).
Antifungal, Antibacterial, and Antioxidant Activities
Endophytic compounds isolated from Botryosphaeria dothidea of Melia azedarach, including new metabolites, have been studied for their antifungal, antibacterial, antioxidant, and cytotoxic activities. Such research underscores the potential of chemically novel compounds in addressing a range of biomedical challenges (Xiao et al., 2014).
Biomimetic Applications
A study on vanadium(V)-Schiff base complexes as biomimics of vanadium bromoperoxidase catalyzed the oxidation of bromide by hydrogen peroxide, illustrating the potential of synthetic compounds to mimic and study the function of biological enzymes (Clague, Keder, & Butler, 1993).
Future Directions
properties
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3/c25-19-9-5-17(6-10-19)14-26-27-23(30)22(13-16-7-11-20(29)12-8-16)28-15-18-3-1-2-4-21(18)24(28)31/h1-12,14,22,29H,13,15H2,(H,27,30)/b26-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCUTGLDCYNKJ-WGARJPEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)NN=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)N/N=C\C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
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